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Compound of Interest

Compound Name:
3-Methylamino-3-

hydroxymethyloxetane

Cat. No.: B1473353 Get Quote

Introduction
3-Methylamino-3-hydroxymethyloxetane is a novel heterocyclic compound with potential

applications in medicinal chemistry and drug discovery. The oxetane ring, a four-membered

cyclic ether, is an increasingly important motif in modern pharmaceuticals, often used to

improve physicochemical properties such as solubility and metabolic stability.[1][2] The

presence of both a secondary amine and a primary alcohol functional group on a strained ring

system presents unique analytical challenges and necessitates a multi-faceted approach for

comprehensive characterization. This document provides a detailed guide to the analytical

methods and protocols required for the unambiguous identification, purity assessment, and

quantification of 3-Methylamino-3-hydroxymethyloxetane.

Molecular Structure and Key Physicochemical
Properties

Molecular Formula: C₅H₁₁NO₂

Molecular Weight: 117.15 g/mol

Key Functional Groups: Secondary amine, primary alcohol, oxetane ring.
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Expected Properties: Due to the polar nature of the amino and hydroxyl groups, the

compound is expected to be water-soluble and possess a degree of basicity from the amine.

The strained oxetane ring may influence its chemical reactivity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Structural Elucidation
NMR spectroscopy is the cornerstone for the structural confirmation of 3-Methylamino-3-
hydroxymethyloxetane. Both ¹H and ¹³C NMR are essential for mapping the connectivity of

the molecule.

Rationale for NMR in Structural Analysis
The unique chemical environment of the protons and carbons in the strained oxetane ring,

along with those of the methylamino and hydroxymethyl substituents, will give rise to a

characteristic set of signals in the NMR spectra.[4][5] 2D NMR techniques such as COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be

employed to definitively assign these signals and confirm the molecular structure.

Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical to ensure solubility and to avoid

exchange of labile protons (OH and NH) with the solvent, or to intentionally observe this

exchange.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher for better resolution.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Instrument Parameters (¹³C NMR):
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Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired FID (Free Induction Decay). Calibrate the chemical shifts to the residual solvent

peak.

Spectral Interpretation:

¹H NMR: Expect distinct signals for the oxetane ring protons (typically in the range of 4-5

ppm), the hydroxymethyl protons, the N-methyl protons, and the NH and OH protons

(which may be broad and their chemical shift concentration-dependent).[5][6]

¹³C NMR: Look for characteristic signals for the carbons of the oxetane ring, the

hydroxymethyl carbon, and the N-methyl carbon.[2][4]

Expected ¹H NMR Chemical Shifts (δ, ppm) Expected ¹³C NMR Chemical Shifts (δ, ppm)

Oxetane CH₂ Oxetane CH₂

Hydroxymethyl CH₂ Hydroxymethyl CH₂

N-Methyl CH₃ N-Methyl CH₃

NH (broad) Quaternary Carbon

OH (broad)

Note: The exact chemical shifts will depend on the solvent and concentration.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight of 3-Methylamino-3-
hydroxymethyloxetane and for providing structural information through fragmentation

analysis.
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Rationale for MS in Molecular Characterization
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like

the target compound, and it will readily produce the protonated molecule [M+H]⁺.[7] High-

resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental

composition. Tandem mass spectrometry (MS/MS) will induce fragmentation, yielding a

characteristic pattern that can be used for structural confirmation.

Protocol for LC-MS/MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable

solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

Liquid Chromatography (LC) Conditions:

Column: A reversed-phase C18 column is a good starting point, but due to the high

polarity of the analyte, a HILIC (Hydrophilic Interaction Liquid Chromatography) column

may provide better retention.[8][9]

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Scan Mode: Full scan to detect the parent ion, followed by product ion scan (MS/MS) of

the protonated molecule.

Collision Energy: Optimize to achieve a rich fragmentation spectrum.

Data Interpretation:

Confirm the presence of the [M+H]⁺ ion at m/z 118.0868 (calculated for C₅H₁₂NO₂⁺).
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Analyze the fragmentation pattern. Expect losses of small neutral molecules such as H₂O,

CH₂O, and potentially ring-opening fragments.[7]

3-Methylamino-3-hydroxymethyloxetane [M+H]⁺ (m/z 118.0868)ESI+

Loss of H₂OCID

Loss of CH₂OCID

Ring OpeningCID

Click to download full resolution via product page

Caption: Expected ESI-MS fragmentation pathway.

High-Performance Liquid Chromatography (HPLC):
Purity Determination and Quantification
HPLC is the primary method for assessing the purity of 3-Methylamino-3-
hydroxymethyloxetane and for quantitative analysis.

Rationale for HPLC in Purity and Quantitative Analysis
Due to the polarity and lack of a strong chromophore, direct UV detection at low wavelengths

(e.g., 200-210 nm) is possible but may lack sensitivity and specificity.[10] Derivatization with a

UV-active or fluorescent tag is a highly recommended approach for sensitive and specific

quantification.[11][12][13] Alternatively, universal detectors like Charged Aerosol Detectors

(CAD) or Evaporative Light Scattering Detectors (ELSD) can be used for underivatized

analysis.[14]

Protocol for HPLC with Pre-column Derivatization (using
o-Phthalaldehyde - OPA)
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Derivatization Reagent Preparation: Prepare a fresh OPA solution by dissolving OPA in

borate buffer with the addition of a thiol (e.g., 2-mercaptoethanol).

Sample Derivatization: Mix the sample solution with the OPA reagent and allow it to react for

a defined period (typically 1-2 minutes) before injection.

HPLC Conditions:

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: Gradient elution with a buffer (e.g., phosphate or acetate) and an organic

modifier (e.g., acetonitrile or methanol).

Detection: Fluorescence detector with excitation and emission wavelengths optimized for

the OPA derivative (e.g., Ex: 340 nm, Em: 450 nm).

Column Temperature: 30-40 °C to ensure reproducible retention times.

Method Validation: Validate the method according to ICH guidelines for linearity, accuracy,

precision, specificity, and limits of detection and quantification.
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Caption: HPLC workflow with pre-column derivatization.

Gas Chromatography (GC): Volatile Impurity
Profiling
While the target molecule itself is likely not volatile enough for direct GC analysis without

derivatization, GC can be a powerful tool for identifying and quantifying volatile impurities from
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the synthesis process.

Rationale for GC in Impurity Analysis
Synthesis of oxetanes can involve various volatile reagents and solvents.[1][15] GC coupled

with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can effectively separate

and identify these potential impurities. For the analysis of the target compound itself,

derivatization to increase volatility would be necessary.[16][17]

Protocol for GC-MS Derivatization (Silylation)
Sample Preparation: Dry the sample thoroughly to remove any water, which can interfere

with the derivatization reagent.

Derivatization: React the dried sample with a silylating agent (e.g., N,O-

Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., pyridine or

acetonitrile) at an elevated temperature (e.g., 60-80 °C) for 30-60 minutes.

GC-MS Conditions:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C) and ramp up to a

higher temperature (e.g., 280-300 °C) to elute the derivatized analyte.

MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

Data Analysis: Identify the peak corresponding to the derivatized analyte and any impurities

by their retention times and mass spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy:
Functional Group Confirmation
FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of key

functional groups.
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Rationale for FTIR in Functional Group Analysis
The O-H stretch of the alcohol, the N-H stretch of the secondary amine, and the C-O stretch of

the ether in the oxetane ring will all have characteristic absorption bands in the infrared

spectrum.[18]

Protocol for ATR-FTIR Analysis
Sample Preparation: Place a small amount of the neat sample (if liquid) or a powder (if solid)

directly onto the ATR crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Spectral Interpretation:

Functional Group Expected Absorption Band (cm⁻¹)

O-H Stretch (Alcohol) 3200-3600 (broad)[19][20]

N-H Stretch (Sec. Amine) 3300-3500 (moderate)

C-H Stretch (Aliphatic) 2850-3000

C-O Stretch (Ether) 1000-1300 (strong)

Summary of Analytical Techniques
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Technique Primary Application Key Information Provided

NMR Structural Elucidation Connectivity, stereochemistry

MS Molecular Weight & Structure
Elemental composition,

fragmentation

HPLC Purity & Quantification Purity profile, concentration

GC Volatile Impurity Analysis
Identification of volatile

impurities

FTIR Functional Group ID
Presence of OH, NH, C-O

groups

Conclusion
The comprehensive analytical characterization of 3-Methylamino-3-hydroxymethyloxetane
requires the synergistic application of multiple analytical techniques. NMR and high-resolution

mass spectrometry are essential for unambiguous structural confirmation. HPLC, particularly

with derivatization, provides a robust method for purity assessment and quantification. GC and

FTIR serve as valuable complementary techniques for impurity profiling and functional group

confirmation, respectively. The protocols outlined in this application note provide a solid

foundation for researchers and drug development professionals to ensure the quality, identity,

and purity of this novel chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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